Tetrasul
Overview
Description
Tetrasul is an organic compound with the chemical formula C₁₂H₆Cl₄S . This compound has been used in trials studying the treatment of erythematous (type one) rosacea .
Mechanism of Action
Target of Action
Tetrasul, also known as tetradisul or diphenylsulphide , is a non-systemic pesticide that has been used to control mites and small insects . It has also been used in trials studying the treatment of Erythematous (Type One) Rosacea . .
Mode of Action
This compound acts by inhibiting oxidative phosphorylation . This process is crucial for the production of adenosine triphosphate (ATP), the main energy source for most cellular functions. By inhibiting this process, this compound disrupts the energy production of the pests, leading to their death
Preparation Methods
Tetrasul can be synthesized through various methods. One common synthetic route involves the reaction of disulfur dichloride with ammonia. This process has been optimized over time to improve yield and efficiency . The reaction can be represented as follows: [ 6 \text{S}_2\text{Cl}_2 + 16 \text{NH}_3 \rightarrow \text{S}_4\text{N}_4 + \text{S}_8 + 12 \text{NH}_4\text{Cl} ]
Chemical Reactions Analysis
Tetrasul undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur radical addition and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides .
Scientific Research Applications
Tetrasul has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, this compound has been studied for its potential therapeutic effects, particularly in the treatment of erythematous rosacea . Additionally, this compound has applications in the industry, such as in the production of pesticides and other agricultural chemicals .
Comparison with Similar Compounds
Tetrasul can be compared with other similar compounds, such as tetrasulfur tetranitride (S₄N₄). Both compounds contain sulfur and have unique structural properties. this compound is an organic compound, while tetrasulfur tetranitride is an inorganic compound . Other similar compounds include various diarylthioethers, which share the thioether functional group but differ in their specific aryl substituents .
Properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSDLYBOVGOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020314 | |
Record name | Tetrasul | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-13-6 | |
Record name | Tetrasul | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrasul [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasul | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrasul | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasul | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRASUL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEO7JP5U0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Tetrasul?
A1: this compound was historically used as an acaricide to control spider mite infestations in various crops, including fruit trees and cotton. [, ]
Q2: How effective is this compound in controlling spider mites compared to other acaricides?
A2: Studies indicate that this compound exhibits varying degrees of effectiveness against different spider mite species. While it demonstrated high efficacy against some mite species in the past, its performance has declined due to the development of resistance in certain mite populations. [, , ] For instance, in one study, this compound proved less effective than acaricides like Dicofol, Tetradifon, Chlorobenzilate, and Aramite in controlling a spider mite complex on cotton. []
Q3: Is there evidence of cross-resistance between this compound and other acaricides?
A3: Yes, research has shown cross-resistance between this compound and Tetradifon in Panonychus ulmi, a fruit tree red spider mite. [] This suggests that the resistance mechanism in these mites might involve a common target or pathway affected by both acaricides.
Q4: What is the genetic basis for resistance to this compound in spider mites?
A4: Studies on Panonychus ulmi revealed that resistance to this compound is primarily conferred by a single major gene, designated as gene TR. This gene exhibits effective dominance, meaning that the presence of a single copy is sufficient to confer a significant level of resistance. []
Q5: Are there analytical methods available to detect and quantify this compound residues?
A5: Yes, analytical methods have been developed to detect and quantify this compound residues in various matrices. One study described a method using gas-liquid chromatography with electron capture detection (GC-ECD) to determine this compound residues in fresh fruits and vegetables. [] This method involved extraction with acetonitrile and ether, followed by cleanup using a Florisil column and analysis by GC-ECD.
Q6: What is known about the toxicity of this compound?
A6: While specific toxicity data from the provided abstracts is limited, this compound, like many pesticides, has the potential for toxicological effects. Research has explored the toxicity of this compound in rats, including acute, long-term, and reproductive studies. [, ] Additionally, investigations have focused on this compound-induced structural changes in rat liver cells, specifically the formation of ser-whorls. [] These studies highlight the importance of understanding the potential risks associated with pesticide exposure.
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